![molecular formula C8H13NOS B1598425 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol CAS No. 869941-84-4](/img/structure/B1598425.png)
2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol
Overview
Description
2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol (MTMAE) is an organic compound belonging to the class of thiophenes. It is a colorless liquid at room temperature and is soluble in water and alcohols. MTMAE has been studied extensively in recent years due to its potential applications in scientific research and its unique biochemical and physiological effects.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol”, focusing on various unique applications:
Photochromism
This compound may exhibit reversible photochromism , undergoing reversible cyclization and cycloreversion reactions upon alternating irradiation with UV and visible light in solution. This property can be utilized in developing optical storage devices, smart windows, and photo-switchable dyes .
Optoelectronic Properties
The related compounds have been used to study their optoelectronic properties , including photochromic and fluorescence switch behaviors. These properties are significant for applications in optoelectronics, such as in the development of light-responsive materials .
Fluorescent Properties
Similar compounds have shown changes from colorless to amaranth after irradiation with UV light both in solution and PMMA amorphous film, indicating potential use in fluorescent probes or sensors .
Antitumor Activity
Thiazoles, which share a similar structural motif with the compound , have demonstrated antitumor and cytotoxic activity . This suggests possible research applications in cancer treatment or drug development .
Antimicrobial Activity
Compounds with similar structures have been synthesized for their antimicrobial properties , which could imply potential uses in developing new antimicrobial agents .
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-7-2-5-11-8(7)6-9-3-4-10/h2,5,9-10H,3-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGNJUGEMHXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405994 | |
Record name | 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol | |
CAS RN |
869941-84-4 | |
Record name | 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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